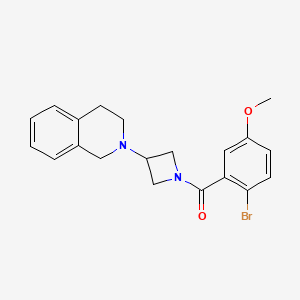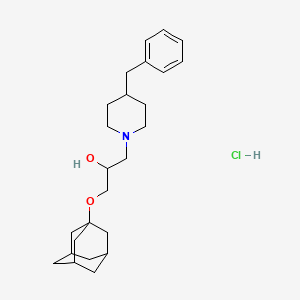![molecular formula C6H7BrN2S B2412766 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 365996-07-2](/img/structure/B2412766.png)
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the reaction of a thiazole derivative with a brominating agent. One common method involves the bromination of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but common oxidizing agents include hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted thiazolopyridine derivative .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound is similar in structure but contains a methyl group at the 5-position.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications compared to its non-brominated counterparts .
Eigenschaften
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFPUKBRPPEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)
![3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2412697.png)


![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)

![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)
